AT7867 - 857531-00-1

AT7867

Catalog Number: EVT-260328
CAS Number: 857531-00-1
Molecular Formula: C20H20ClN3
Molecular Weight: 337.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

AT7867 is a synthetic, small molecule belonging to the class of pyrazole compounds. [] It has gained significant interest in scientific research for its potent inhibitory activity against several protein kinases, primarily AKT and p70 S6 kinase (p70S6K). [] This dual-inhibitory characteristic makes it a valuable tool in understanding cellular signaling pathways, particularly those involved in cell growth, proliferation, and survival. [, , ] Its role in scientific research extends to exploring its impact on various cancer cell lines and potential applications in regenerative medicine. [, , ]

Future Directions
  • Optimization of AT7867 for therapeutic applications: Despite its preclinical efficacy, further research is needed to address potential toxicity issues [] and enhance the bioavailability of AT7867 for clinical use. This could involve developing new formulations or analogs with improved pharmacological properties.

CCT128930

    Compound Description: CCT128930 is a pyrrolopyrimidine-based small molecule that functions as a potent, ATP-competitive inhibitor of AKT. It demonstrates anti-tumor activity in various cancer models, including glioblastoma, breast cancer, and uterine sarcoma .

MK-2206

    Compound Description: MK-2206 is an allosteric AKT inhibitor that binds to the pleckstrin homology domain of AKT, preventing its phosphorylation and activation. It is currently being investigated in clinical trials for various cancer types .

Triciribine

    Compound Description: Triciribine is another allosteric AKT inhibitor that specifically targets the AKT1 and AKT2 isoforms . It has shown efficacy in preclinical models of cancer and other diseases.

    Relevance: Similar to MK-2206, triciribine utilizes a different mechanism of AKT inhibition compared to AT7867. Interestingly, research suggests that while both triciribine and AT7867 can increase LDL receptor mRNA levels, they achieve this through different mechanisms. Triciribine primarily stabilizes LDLR mRNA, whereas AT7867 primarily induces the transcription of the LDLR gene, further highlighting the complex and nuanced effects of these compounds .

Source and Classification

AT7867 belongs to the class of pyrazole compounds, characterized by its structure that includes a biaryl piperidine moiety linked at the 4-position. It is classified primarily as an inhibitor of protein kinases, specifically targeting AKT, p70 S6 kinase, and protein kinase A. The compound's ability to selectively inhibit these kinases makes it an essential tool in studying the phosphoinositide 3-kinase/AKT signaling pathway, which is crucial in cancer biology and treatment resistance .

Synthesis Analysis

The synthesis of AT7867 was achieved through fragment-based lead discovery methodologies. Initially, fragments that showed potential binding to AKT were identified and validated using structural studies. These fragments were then optimized into lead compounds through structure-based design, enhancing their efficacy and selectivity. The synthetic route involves multiple steps, including the formation of the pyrazole ring and subsequent coupling with the biaryl piperidine structure. Specific details regarding the synthetic pathway are proprietary but typically involve standard organic synthesis techniques such as coupling reactions, purification methods like chromatography, and characterization via NMR spectroscopy .

Molecular Structure Analysis

The molecular structure of AT7867 can be described as follows:

  • Chemical Formula: C20H20ClN
  • Molecular Weight: 337.85 g/mol
  • Structural Features: The compound features a pyrazole core linked to a biaryl piperidine structure with a para-chloro substituent on one of the aromatic rings.

The structural analysis indicates that AT7867's design allows for effective binding to ATP-binding sites on target kinases, facilitating its role as an inhibitor .

Chemical Reactions Analysis

AT7867 undergoes various chemical reactions primarily involving its interactions with protein kinases. As an ATP-competitive inhibitor, it competes with ATP for binding sites on AKT and p70 S6 kinase. The primary reaction can be summarized as follows:

AT7867+ATPAT7867 kinase complex+ADP\text{AT7867}+\text{ATP}\rightleftharpoons \text{AT7867 kinase complex}+\text{ADP}

This competitive inhibition leads to decreased phosphorylation of downstream substrates such as GSK3β and S6 ribosomal protein, ultimately resulting in reduced cell proliferation and induction of apoptosis in tumor cells .

Mechanism of Action

The mechanism of action of AT7867 involves its binding to the active site of AKT and p70 S6 kinase, inhibiting their phosphorylation activity. By blocking these critical kinases involved in cell survival pathways, AT7867 disrupts signal transduction processes that promote tumor growth and resistance to chemotherapy. The inhibition leads to:

  • Decreased phosphorylation of key substrates.
  • Induction of apoptotic pathways in cancer cells.
  • Suppression of tumor growth in xenograft models.

The pharmacodynamic studies demonstrate that AT7867 effectively modulates biomarkers associated with these pathways, confirming its role as a therapeutic agent against cancers driven by aberrant AKT signaling .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a solid or crystalline form.
  • Solubility: Soluble in DMSO and ethanol; insoluble in water.

Chemical Properties

  • Stability: Relatively stable under standard laboratory conditions.
  • Reactivity: Reacts primarily through non-covalent interactions with target proteins.

Data from various studies indicate that AT7867 maintains its potency across different conditions while exhibiting low toxicity profiles in preliminary assessments .

Applications

AT7867 has significant applications in scientific research, particularly in oncology. Its ability to inhibit key signaling pathways makes it valuable for:

  • Cancer Research: Used extensively in studies examining the role of AKT signaling in tumorigenesis.
  • Therapeutic Development: Investigated as a potential therapeutic agent for various cancers, including glioblastoma and pancreatic cancer.
  • Cell Proliferation Studies: Demonstrated efficacy in promoting the proliferation of pancreatic progenitor cells derived from human pluripotent stem cells, suggesting potential applications in regenerative medicine for diabetes treatment .
Molecular Pharmacology of AT7867

Kinase Inhibition Profile and Selectivity

ATP-Competitive Inhibition of AKT Isoforms

AT7867 demonstrates potent pan-AKT inhibitory activity, targeting all three isoforms (Akt1, Akt2, Akt3) with low-nanomolar half-maximal inhibitory concentrations (IC₅₀). Biochemical assays reveal IC₅₀ values of 32 nM for Akt1, 17 nM for Akt2, and 47 nM for Akt3 [1] [4]. The inhibition is ATP-competitive, with a measured Kᵢ of 18 nM for Akt2, confirming direct competition at the kinase’s ATP-binding pocket [1]. This mechanism disrupts AKT’s phosphorylation-dependent activation, which is pivotal for its role in cell survival and growth. Isoform-specific assays show minimal activity drift across isoforms, supporting AT7867’s utility in probing pan-AKT functions without significant isoform bias [1] [7].

Table 1: Kinase Inhibition Profile of AT7867

Target KinaseIC₅₀ (nM)Inhibition Type
Akt132ATP-competitive
Akt217ATP-competitive
Akt347ATP-competitive
PKA20ATP-competitive
p70S6K85ATP-competitive
CDK2/CyclinA>10,000Negligible

Dual Targeting of p70 S6 Kinase and PKA

Beyond AKT, AT7867 concurrently inhibits p70 S6 kinase (p70S6K; IC₅₀ = 85 nM) and protein kinase A (PKA; IC₅₀ = 20 nM) [1] [7]. p70S6K is a downstream effector of mTORC1, while PKA is a cAMP-dependent kinase regulating metabolic and transcriptional processes. This dual inhibition is significant because both kinases share structural homology within the AGC family but occupy distinct signaling niches. Cellular assays confirm AT7867’s ability to suppress p70S6K-mediated S6 ribosomal protein (S6RP) phosphorylation and PKA-dependent events, such as Raptor phosphorylation at Ser791, which modulates mTORC1 activity [2] [6]. The co-inhibition of PKA and p70S6K enables "vertical" suppression of parallel growth-promoting pathways.

Structural Basis of AGC Kinase Family Selectivity

The selectivity of AT7867 for AGC kinases (AKT, PKA, p70S6K) stems from its interactions with conserved residues in the kinase hinge region and hydrophobic pockets. Structural studies indicate that AT7867’s pyrazol-phenyl-piperidine scaffold forms hydrogen bonds with Glu228 and Val166 in Akt2, residues conserved across AKT isoforms [1]. Similarly, its binding to PKA involves hydrophobic interactions with Leu49 and Glu91, explaining the sub-20 nM potency [6]. Kinome-wide screening shows >100-fold selectivity against kinases from other families (e.g., CDK2: IC₅₀ > 10 µM) [1]. This precision arises from steric and electrostatic complementarity unique to the AGC kinase active sites, minimizing off-target effects on unrelated kinases.

Biochemical and Cellular Signaling Modulation

Suppression of AKT Downstream Targets

AT7867 effectively disrupts AKT-dependent signaling cascades in cancer cell lines (e.g., U87MG glioblastoma, MCF-7 breast cancer). Treatment with AT7867 (0.5–3 µM) reduces phosphorylation of glycogen synthase kinase-3β (GSK3β) at Ser9 and S6 ribosomal protein (S6RP) at Ser240/244 within 2–6 hours [1] [5]. GSK3β inhibition is AKT-dependent, while S6RP suppression reflects p70S6K blockade. In PTEN-deficient U87MG xenografts, oral administration (90 mg/kg) reduces phospho-GSK3β and phospho-S6RP by >70% at 6 hours, correlating with downstream apoptosis induction [1]. These biomarkers validate AT7867’s ability to attenuate AKT-driven metabolic and translational processes.

Table 2: Cellular Signaling Effects of AT7867

Target ProcessBiomarkerInhibition TimelineCell Line/Tissue
AKT → GSK3β signalingp-GSK3β (Ser9)2–6 hoursU87MG xenografts
p70S6K → S6RP signalingp-S6RP (Ser240/244)2–6 hoursMCF-7, U87MG
mTORC1 activityp-4E-BP1>24 hoursHCT116

Impact on mTORC1/mTORC2 Crosstalk

AT7867 modulates the interplay between mTOR complexes. By inhibiting AKT (an mTORC2 substrate), AT7867 indirectly disrupts mTORC2-mediated AKT phosphorylation at Ser473, a site essential for full AKT activation [5] [9]. Concurrently, its p70S6K blockade relieves feedback inhibition on mTORC1, but net mTORC1 output is still suppressed due to upstream AKT inhibition. In nutrient-deprived cells, AT7867 amplifies mTORC1 suppression by preventing PKA-mediated Raptor phosphorylation, which normally stabilizes mTORC1 [6]. This dual targeting collapses compensatory crosstalk: mTORC2 cannot rescue AKT activity, while mTORC1 remains sensitive to growth factor withdrawal. Consequently, AT7867 causes sustained downregulation of anabolic processes like ribosome biogenesis and translation initiation [2] [5].

Properties

CAS Number

857531-00-1

Product Name

AT7867

IUPAC Name

4-(4-chlorophenyl)-4-[4-(1H-pyrazol-4-yl)phenyl]piperidine

Molecular Formula

C20H20ClN3

Molecular Weight

337.8 g/mol

InChI

InChI=1S/C20H20ClN3/c21-19-7-5-18(6-8-19)20(9-11-22-12-10-20)17-3-1-15(2-4-17)16-13-23-24-14-16/h1-8,13-14,22H,9-12H2,(H,23,24)

InChI Key

LZMOSYUFVYJEPY-UHFFFAOYSA-N

SMILES

C1CNCCC1(C2=CC=C(C=C2)C3=CNN=C3)C4=CC=C(C=C4)Cl

Solubility

Soluble in DMSO, not in water

Synonyms

AT7867; AT 7867; AT-7867; AT7867 HCl; AT7867 dihydrochloride. AT7867 hydrochloride.

Canonical SMILES

C1CNCCC1(C2=CC=C(C=C2)C3=CNN=C3)C4=CC=C(C=C4)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.